D-ribose-L-cysteine

Description

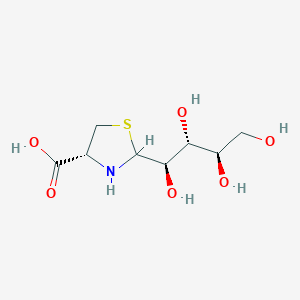

Structure

3D Structure

Properties

IUPAC Name |

(4R)-2-[(1R,2R,3R)-1,2,3,4-tetrahydroxybutyl]-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO6S/c10-1-4(11)5(12)6(13)7-9-3(2-16-7)8(14)15/h3-7,9-13H,1-2H2,(H,14,15)/t3-,4+,5+,6+,7?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGZXTDUDXXPCMJ-HZYAIORGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(S1)C(C(C(CO)O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NC(S1)[C@@H]([C@@H]([C@@H](CO)O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

232617-15-1 | |

| Record name | D-Ribose-L-cysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0232617151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-RIBOSE-L-CYSTEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PS0070ASU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

D-ribose-L-cysteine mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of D-ribose-L-cysteine

Executive Summary

This compound (DRLC), also known commercially as RiboCeine™, is a synthetic cysteine pro-drug designed to overcome the challenges of direct L-cysteine supplementation, such as its inherent instability and potential for neurotoxicity at high doses[1]. By covalently bonding D-ribose to L-cysteine, DRLC creates a stable and highly bioavailable molecule that efficiently delivers L-cysteine into the cell. The primary mechanism of action of DRLC is to serve as a rate-limiting precursor for the synthesis of glutathione (GSH), the most abundant endogenous, non-enzymatic antioxidant in mammalian cells[1][2]. This enhancement of the intracellular GSH pool underpins DRLC's potent antioxidant and cytoprotective effects, which have been observed in numerous preclinical models of oxidative stress-related pathologies, including neurodegenerative diseases, metabolic disorders, and chemical-induced toxicities[3][4][5][6].

Introduction: The Glutathione Imperative

Glutathione is a tripeptide synthesized from L-glutamate, L-cysteine, and glycine[1]. It is a cornerstone of cellular defense, participating in the detoxification of reactive oxygen species (ROS) and xenobiotics, maintaining the redox state of protein sulfhydryl groups, and modulating immune function and cell signaling[7][8]. A deficiency in cellular GSH is a key factor in the pathogenesis of numerous acute and chronic diseases. However, therapeutic strategies to augment GSH levels are challenging. Direct supplementation with GSH is largely ineffective due to poor absorption and rapid degradation in the gastrointestinal tract. The availability of L-cysteine is the rate-limiting step in GSH biosynthesis[7]. Supplementing with L-cysteine itself is problematic due to its rapid oxidation and low bioavailability[1]. DRLC was developed to bypass these limitations by providing a protected and efficient means of delivering L-cysteine for intracellular GSH synthesis[7].

Core Mechanism of Action

The mechanism of DRLC can be dissected into two synergistic components: the delivery of L-cysteine for glutathione synthesis and the contribution of D-ribose to cellular energy metabolism.

Cellular Uptake and Bioavailability

This compound is a unique molecule where the sulfhydryl group of L-cysteine is protected within a thiazolidine ring structure formed with D-ribose. This structure enhances its stability and facilitates absorption[9]. Once absorbed, DRLC circulates in the bloodstream and is readily taken up by cells. The D-ribose component is recognized by cellular glucose transporters, aiding its entry into the cell[9].

Intracellular Hydrolysis and Glutathione Synthesis

Inside the cell, the thiazolidine ring of DRLC undergoes non-enzymatic hydrolysis, releasing both L-cysteine and D-ribose[1]. The liberated L-cysteine becomes immediately available for the two-step, ATP-dependent synthesis of glutathione, catalyzed by glutamate-cysteine ligase (GCL) and glutathione synthetase (GS)[1]. By providing the rate-limiting substrate, DRLC effectively boosts the cell's capacity to produce GSH, thereby enhancing its antioxidant defenses[3][10].

Role of D-Ribose in ATP Synthesis

The D-ribose moiety, released upon hydrolysis, is a fundamental building block for the synthesis of adenosine triphosphate (ATP), the primary energy currency of the cell[1][9]. In states of oxidative stress or metabolic demand, cellular ATP can be depleted. The D-ribose supplied by DRLC can enter the pentose phosphate pathway to support the synthesis of new ATP molecules, providing the necessary energy for cellular processes, including the synthesis of glutathione itself[1][9].

Quantitative Effects on Biomarkers

Numerous preclinical studies have quantified the effects of DRLC on key biomarkers of oxidative stress and inflammation. The data consistently demonstrate a significant enhancement of the antioxidant defense system and a reduction in markers of cellular damage.

Table 1: Effect of DRLC on Antioxidant and Oxidative Stress Markers

| Biomarker | Model | Treatment Group | Result | p-value | Reference |

| Superoxide Dismutase (SOD) | High-Fructose High-Fat (HFHF) Diet Rats | HFHF + DRLC (250 mg/kg) | Significant Increase vs. HFHF | p < 0.0028 | [3] |

| Glutathione (GSH) | Paradoxical Sleep Deprivation (PSD) Rats | PSD + DRLC | Significant Increase vs. PSD | p < 0.05 | [2] |

| Glutathione Peroxidase (GPx) | HFHF Diet Rats | HFHF + DRLC (250 mg/kg) | Significant Increase vs. HFHF | p < 0.0002 | [3] |

| Catalase (CAT) | Unpredictable Chronic Mild Stress (UCMS) Mice | UCMS + DRLC (25-100 mg/kg) | Attenuated Decrease vs. UCMS | - | [11] |

| Total Antioxidant Capacity (TAC) | HFHF Diet Rats | HFHF vs. Control | Significant Decrease | p < 0.02 | [10] |

| Malondialdehyde (MDA) | HFHF Diet Rats | HFHF + DRLC (250 mg/kg) | Significant Reduction vs. HFHF | - | [3] |

| Malondialdehyde (MDA) | Scopolamine-induced Amnesia Mice | Scopolamine + DRLC (25-100 mg/kg) | Attenuated Increase vs. Scopolamine | - | [4] |

| Nitric Oxide (NO) | Manganese-induced Neurotoxicity Rats | Mn + RibCys (200 mg/kg) | Attenuated Increase vs. Mn | - | [12] |

Table 2: Effect of DRLC on Inflammatory and Cellular Damage Markers

| Biomarker | Model | Treatment Group | Result | p-value | Reference |

| Tumor Necrosis Factor-α (TNF-α) | HFHF Diet Rats | HFHF vs. Control | Significant Increase | p < 0.0001 | [3] |

| TNF-α | Copper Sulfate-induced Toxicity Mice | CuSO₄ + DRLC (10-50 mg/kg) | Reversal of Increased Levels | - | [13] |

| Interleukin-6 (IL-6) | Copper Sulfate-induced Toxicity Mice | CuSO₄ + DRLC (10-50 mg/kg) | Reversal of Increased Levels | - | [13] |

| C-Reactive Protein (CRP) | HFHF Diet Rats | HFHF + DRLC vs. HFHF | Significant Reduction | p < 0.05 | [3] |

| Acetylcholinesterase (AChE) | Scopolamine-induced Amnesia Mice | Scopolamine + DRLC (25-100 mg/kg) | Attenuated Increase vs. Scopolamine | - | [4][14] |

| Caspase-3 | Manganese-induced Neurotoxicity Rats | Mn vs. Mn + RibCys | Minimized Overexpression | - | [15] |

| Bax/Bcl-2 Signaling | Manganese-induced Neurotoxicity Rats | Mn + RibCys (200 mg/kg) | Mitigated Pro-apoptotic Changes | - | [12] |

Experimental Protocols

The quantification of DRLC's effects relies on standardized and validated biochemical assays. Below are detailed methodologies for key experiments cited in the literature.

Measurement of Total Glutathione (Enzymatic Recycling Assay)

This is the most common method for determining total glutathione (GSH + GSSG) levels in biological samples.

-

Principle: The assay is based on the reduction of 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) by the sulfhydryl group of GSH to produce the yellow-colored 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 405-412 nm. Glutathione reductase (GR) is included to continuously recycle oxidized glutathione (GSSG) back to GSH, amplifying the signal.

-

Sample Preparation:

-

Homogenize tissue samples or lyse cells in a buffer containing a deproteinizing agent, such as metaphosphoric acid (MPA) or sulfosalicylic acid (SSA), to precipitate proteins and prevent GSH oxidation[16][17].

-

Centrifuge the homogenate at high speed (e.g., 10,000 x g for 15 minutes at 4°C).

-

Collect the acid-soluble supernatant for analysis. The supernatant can be stored at -80°C.

-

-

Assay Procedure (Microplate Format):

-

Prepare a reaction cocktail containing phosphate buffer, NADPH, DTNB, and glutathione reductase[16].

-

Add a known volume of the prepared sample supernatant and standards (GSH of known concentrations) to the wells of a 96-well plate.

-

Initiate the reaction by adding the reaction cocktail to all wells.

-

Measure the rate of TNB formation by reading the absorbance at 405 nm every minute for 5-10 minutes using a microplate reader.

-

The concentration of total glutathione in the sample is determined by comparing the rate of reaction to the standard curve.

-

-

Note: To measure GSSG specifically, a preliminary step is required where GSH is masked (derivatized) using a thiol-scavenging agent like 2-vinylpyridine (2-VP) or N-ethylmaleimide (NEM) before running the assay[16][18]. Reduced GSH is then calculated by subtracting the GSSG concentration from the total glutathione concentration.

Measurement of Malondialdehyde (MDA)

MDA is a widely used biomarker for lipid peroxidation, an indicator of oxidative damage.

-

Principle: The Thiobarbituric Acid Reactive Substances (TBARS) assay is commonly used. MDA, a product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a pink-colored MDA-TBA adduct, which is measured colorimetrically (at ~532 nm) or fluorometrically.

-

Procedure:

-

Mix the sample homogenate with a solution of TBA in an acidic medium (e.g., trichloroacetic acid or phosphoric acid).

-

Incubate the mixture at high temperature (e.g., 95°C) for approximately 60 minutes to allow for adduct formation.

-

Cool the samples and centrifuge to remove any precipitate.

-

Measure the absorbance of the supernatant at 532 nm.

-

Quantify the MDA concentration using a standard curve prepared with an MDA precursor like 1,1,3,3-tetramethoxypropane.

-

Signaling Pathways and Logical Relationships

DRLC's primary action of boosting GSH initiates a cascade of downstream effects that mitigate cellular stress and inflammation.

Conclusion and Future Directions

This compound operates via a direct and fundamental mechanism: replenishing the building blocks for the master antioxidant, glutathione. By efficiently delivering L-cysteine into the cell, DRLC enhances the entire cellular antioxidant network, leading to a potent reduction in oxidative stress, inflammation, and subsequent cellular damage. The quantitative data from numerous preclinical models provide robust evidence for this mechanism. For drug development professionals, DRLC represents a promising therapeutic agent for conditions where oxidative stress is a key pathological driver. Future research, including well-controlled clinical trials, will be crucial to translate these preclinical findings into effective treatments for human diseases.

References

- 1. ribosecysteine.com [ribosecysteine.com]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound enhances memory task, attenuates oxidative stress and acetyl-cholinesterase activity in scopolamine amnesic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. D-Ribose-LCysteine attenuates manganese-induced cognitive and motor deficit, oxidative damage, and reactive microglia activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound exhibits restorative neurobehavioral functions through modulation of neurochemical activities and inhibition oxido-inflammatory perturbations in rats exposed to polychlorinated biphenyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. cellgevity-glutathione.com [cellgevity-glutathione.com]

- 10. Dietary Supplementation with this compound Prevents Hepatic Stress and Pro-Inflammatory Responses in Male Wistar Rats Fed a High-Fructose High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound exhibits adaptogenic-like activity through inhibition of oxido-inflammatory responses and increased neuronal caspase-3 activity in mice exposed to unpredictable chronic mild stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound Attenuates manganese-induced Oxidative Stress, Neuromorphological Deficits, Bax/Bcl-2 Response and TNF-α/ERK Signalling in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound reduces oxidative stress and inflammatory cytokines to mitigate liver damage, and memory decline induced by copper sulfate in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. This compound Improves Glutathione Levels, Neuronal and Mitochondrial Ultrastructural Damage, Caspase-3 and GFAP Expressions Following Manganese-Induced Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Rapid determination of reduced and oxidized glutathione levels using a new thiol-masking reagent and the enzymatic recycling method: Application to the rat liver and bile samples - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 2.8. Total glutathione (GSH) assay [bio-protocol.org]

- 18. Measurement of Glutathione as a Tool for Oxidative Stress Studies by High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

D-Ribose-L-Cysteine: A Technical Guide to a Novel Glutathione Precursor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of D-ribose-L-cysteine (DRLC), a patented molecule designed to efficiently deliver the precursor components for the synthesis of glutathione (GSH), the body's master antioxidant. This document details its mechanism of action, summarizes quantitative data from preclinical and clinical studies, and provides an overview of relevant experimental protocols.

Introduction: The Challenge of Glutathione Enhancement

Glutathione, a tripeptide composed of glutamate, cysteine, and glycine, is the most abundant endogenous antioxidant in mammalian cells. It plays a critical role in detoxifying reactive oxygen species (ROS), regulating cellular processes, and maintaining redox homeostasis. A deficiency in GSH has been implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and age-related conditions.

Direct oral supplementation with glutathione is largely ineffective due to poor absorption and rapid degradation in the digestive tract. This has led to the development of precursor molecules designed to increase intracellular GSH levels. N-acetylcysteine (NAC) has traditionally been the most common cysteine-donating precursor used for this purpose. However, this compound, commercially known as RiboCeine™, represents a significant advancement, offering a dual-action approach to supporting GSH production.

Mechanism of Action: A Dual-Pronged Approach

The synthesis of glutathione is a two-step, ATP-dependent process catalyzed by glutamate-cysteine ligase (GCL) and glutathione synthetase (GS). The availability of L-cysteine is the rate-limiting step in this pathway. This compound is a unique compound designed to overcome this limitation while simultaneously supporting the energy requirements of the synthesis process.

DRLC is a thiazolidine carboxylic acid formed by the condensation of D-ribose and L-cysteine. This structure protects L-cysteine from degradation after oral administration. Once absorbed and inside the cell, DRLC undergoes non-enzymatic hydrolysis, releasing its two constituent components:

-

L-cysteine Delivery : The liberated L-cysteine becomes directly available for the GCL-catalyzed reaction, efficiently driving the synthesis of GSH.[1] This delivery system bypasses the potential for neurotoxicity associated with high doses of direct cysteine administration.[1]

-

D-ribose for ATP Synthesis : The released D-ribose, a fundamental building block of ATP, supports the synthesis of adenosine triphosphate.[1] This is crucial as both enzymatic steps in glutathione production are ATP-dependent.

This dual mechanism provides both the key substrate and the necessary energy, making DRLC a highly effective glutathione precursor.

Pharmacokinetics and Comparison with N-Acetylcysteine (NAC)

While specific pharmacokinetic studies detailing the absorption, distribution, metabolism, and excretion of the intact DRLC molecule are not extensively published, studies on its D-ribose component show rapid oral absorption (Tmax ≈ 36–44 minutes) and subsequent elimination.[2] The primary advantage of DRLC lies in its superior ability to increase intracellular GSH compared to NAC. Preclinical and clinical observations suggest DRLC is significantly more efficient.

| Parameter | This compound (DRLC) | N-Acetylcysteine (NAC) | Reference |

| Mechanism | Prodrug delivering both L-cysteine for synthesis and D-ribose for ATP production. | Prodrug delivering L-cysteine. | [1][3] |

| Relative Efficacy | Reported to be up to 300% more effective at raising GSH levels. | Standard cysteine precursor. | [4] |

| Dosage | Effective at lower doses (e.g., 250mg daily in clinical trials). | Requires much higher doses, often administered multiple times per day. | [4] |

| Blood-Brain Barrier | Capable of crossing the blood-brain barrier, impacting brain GSH levels. | Does not effectively cross the blood-brain barrier. | [4] |

| Administration | Oral. | Oral, Intravenous. | [4] |

Summary of Preclinical and Clinical Data

DRLC has been the subject of over 50 peer-reviewed studies, demonstrating its efficacy in various models of oxidative stress.[4]

Clinical Trial Evidence

A double-blind, placebo-controlled human clinical trial demonstrated the potent effect of DRLC on glutathione levels.

| Study Parameter | Details | Reference |

| Study Design | Double-blind, placebo-controlled trial | [4] |

| Participants | Healthy individuals aged 38-60 | [4] |

| Dosage | 250mg DRLC daily (125mg twice daily) | [4] |

| Duration | 30 days | [4] |

| Primary Outcome | Change in red blood cell glutathione (GSH) levels | [4] |

| Results (Overall) | >25% increase in GSH levels above baseline | [4] |

| Results (Age 51-60) | ~64% increase in GSH levels above baseline | [4] |

Preclinical Study Data

Preclinical studies have explored the protective effects of DRLC across a range of applications, consistently demonstrating its ability to mitigate oxidative stress and inflammation.

| Study Model | DRLC Dosage | Key Findings | Reference |

| Scopolamine-Induced Amnesia (Mice) | 25, 50, 100 mg/kg (oral) | Significantly enhanced memory performance, attenuated scopolamine-induced amnesia, reduced acetylcholinesterase activity, and decreased oxidative stress markers (e.g., malondialdehyde). | [5] |

| Copper Sulfate-Induced Toxicity (Mice) | 10, 25, 50 mg/kg (oral) | Reversed memory impairment, attenuated oxidative stress, and inhibited pro-inflammatory cytokines (TNF-α, IL-6). | [6] |

| Manganese-Induced Neurotoxicity (Rats) | 200 mg/kg (oral) | Reduced lipid peroxidation and nitric oxide levels, increased glutathione peroxidase, and mitigated damage to dendritic morphology. Attenuated increases in Bax/Bcl-2, TNF-α, and ERK1/2 expression. | [7] |

| High-Fructose High-Fat Diet (Rats) | 250 mg/kg (oral) | Prevented hepatic and systemic oxidative stress and pro-inflammatory events. Mitigated increases in uric acid, TNF-α, and C-reactive protein. Increased levels of SOD and GPX. | [8] |

| Wound Healing (Rats) | Not specified | Reduced wound inflammation and edema in the early stages and enhanced wound strength by day 14. | [9] |

Key Experimental Protocols

The following sections detail common methodologies used in the cited research to evaluate the efficacy of this compound.

Measurement of Glutathione Levels

A common method for quantifying GSH in biological samples (e.g., red blood cell lysates, tissue homogenates) is the Ellman's assay.

Methodology:

-

Sample Preparation: Biological samples are collected and processed to lyse cells and release intracellular contents. Tissues are typically homogenized in a buffer.

-

Deproteinization: Proteins are precipitated, often using an acid like metaphosphoric acid, and removed by centrifugation to prevent interference.

-

Reaction: The supernatant is mixed with a phosphate buffer and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB or Ellman's reagent).

-

Detection: GSH reduces DTNB to 2-nitro-5-thiobenzoate (TNB), which has a distinct yellow color. The absorbance of this product is measured spectrophotometrically at 412 nm.

-

Quantification: The concentration of GSH in the sample is determined by comparing its absorbance to a standard curve generated with known concentrations of GSH.

Animal Model of Chemically-Induced Neurotoxicity

Rodent models are frequently used to study the neuroprotective effects of compounds like DRLC against toxins that induce oxidative stress and memory impairment.

Methodology (Example: Scopolamine-Induced Amnesia Model): [5]

-

Animals: Male Swiss mice are commonly used.

-

Grouping: Animals are randomized into control, scopolamine-only, DRLC-only, and scopolamine + DRLC treatment groups.

-

Treatment Regimen: DRLC (e.g., 25, 50, 100 mg/kg) or a vehicle is administered orally for a set period (e.g., 7 days).

-

Induction of Amnesia: Approximately 30-60 minutes after the final DRLC dose, scopolamine (e.g., 3 mg/kg) is administered intraperitoneally (i.p.) to induce cholinergic blockade and memory impairment.

-

Behavioral Assessment: Memory function is evaluated using tests like the Y-maze (for spatial working memory) and the novel object recognition test.

-

Biochemical Analysis: Following behavioral tests, animals are euthanized, and brain tissue is collected. Homogenates of specific brain regions (e.g., hippocampus, cortex) are then used to measure levels of acetylcholinesterase, glutathione, and oxidative stress markers like malondialdehyde (MDA).

Conclusion

This compound is a scientifically advanced glutathione precursor with a unique dual-action mechanism. By delivering both the rate-limiting amino acid L-cysteine and the energy-supporting molecule D-ribose, it facilitates the efficient synthesis of intracellular glutathione. A growing body of preclinical and clinical evidence demonstrates its superior efficacy compared to other precursors like NAC, particularly in its ability to raise GSH levels at lower doses and its capacity to act within the central nervous system. These properties make DRLC a compelling molecule for researchers and drug development professionals investigating therapeutic strategies for conditions rooted in oxidative stress and glutathione deficiency. Further large-scale clinical trials are warranted to fully elucidate its therapeutic potential across a spectrum of human diseases.

References

- 1. ribosecysteine.com [ribosecysteine.com]

- 2. dovepress.com [dovepress.com]

- 3. ivdrips.com [ivdrips.com]

- 4. Clinical Trial Demonstrates Increase in Body’s Master Antioxidant – WHIG [whig.ca]

- 5. This compound enhances memory task, attenuates oxidative stress and acetyl-cholinesterase activity in scopolamine amnesic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound reduces oxidative stress and inflammatory cytokines to mitigate liver damage, and memory decline induced by copper sulfate in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Attenuates manganese-induced Oxidative Stress, Neuromorphological Deficits, Bax/Bcl-2 Response and TNF-α/ERK Signalling in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. This compound supplementation enhances wound healing in a rodent model - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of D-ribose-L-cysteine in Cellular Antioxidant Defense: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects, is a key contributor to the pathophysiology of numerous diseases. The endogenous antioxidant glutathione (GSH) is a critical component of the cell's defense against oxidative damage. D-ribose-L-cysteine (DRLC), also known as RibCys, is a novel compound designed to efficiently deliver L-cysteine, the rate-limiting amino acid for GSH synthesis, into the cell. This technical guide provides an in-depth overview of the role of this compound in cellular antioxidant defense, its mechanism of action, and a summary of key experimental findings. Detailed experimental protocols and visual representations of relevant pathways are included to support further research and development in this area.

Introduction: The Challenge of Oxidative Stress and the Importance of Glutathione

Reactive oxygen species (ROS) are natural byproducts of cellular metabolism, particularly mitochondrial respiration.[1] While they play a role in cell signaling, their overproduction can lead to damage of vital cellular components such as DNA, proteins, and lipids.[1] The cell possesses a sophisticated antioxidant defense system to neutralize excess ROS, with glutathione (GSH) being a cornerstone of this system.[1]

GSH is a tripeptide composed of glutamate, cysteine, and glycine.[2] Its antioxidant function is primarily mediated by the thiol group (-SH) of its cysteine residue, which can donate a reducing equivalent to ROS, becoming oxidized to glutathione disulfide (GSSG) in the process.[1] The ratio of reduced GSH to oxidized GSSG (GSH/GSSG) is a critical indicator of cellular health and the level of oxidative stress.[1][3] A decrease in this ratio signifies a shift towards a pro-oxidative state.[1]

The intracellular synthesis of GSH is dependent on the availability of its precursor amino acids, with L-cysteine being the rate-limiting component.[4] However, direct supplementation with L-cysteine is often inefficient due to its instability and potential for neurotoxicity at high doses.[2] This has led to the development of more effective cysteine delivery agents, such as N-acetylcysteine (NAC) and, more recently, this compound (DRLC).[5][6]

This compound: Mechanism of Action

This compound is a unique compound where D-ribose is chemically bonded to L-cysteine. This structure protects L-cysteine from degradation in the digestive system, allowing for its efficient delivery into the bloodstream and subsequently into the cells.[2]

Once inside the cell, DRLC undergoes non-enzymatic hydrolysis, releasing both L-cysteine and D-ribose.[2]

-

L-cysteine: The released L-cysteine becomes readily available for the two-step enzymatic synthesis of glutathione, catalyzed by glutamate-cysteine ligase and glutathione synthetase.[2] By overcoming the rate-limiting step of cysteine availability, DRLC effectively boosts intracellular GSH levels.[4][7][8]

-

D-ribose: The D-ribose component is a key building block for the synthesis of adenosine triphosphate (ATP), the primary energy currency of the cell.[2][9][10] By providing a source of D-ribose, DRLC can also support cellular energy metabolism, which is often compromised under conditions of oxidative stress.[2][10]

Signaling Pathway: Glutathione Biosynthesis

Caption: this compound cellular uptake and subsequent enhancement of glutathione synthesis.

Quantitative Data on the Efficacy of this compound

Numerous preclinical studies have demonstrated the efficacy of DRLC in augmenting antioxidant defenses and protecting against oxidative stress-induced damage in various models. The following tables summarize key quantitative findings from these studies.

Table 1: Effect of this compound on Glutathione (GSH) Levels and Antioxidant Enzyme Activity

| Experimental Model | DRLC Dosage | Outcome | Percentage Change/Result | Reference |

| Human lipoprotein(a) transgenic mice | 0.16 g/kg/day for 8 weeks | Liver GSH Concentration | Increased | [4] |

| Human lipoprotein(a) transgenic mice | 0.16 g/kg/day for 8 weeks | Plasma GSH Concentration | Increased | [4] |

| Human lipoprotein(a) transgenic mice | 0.16 g/kg/day for 8 weeks | Liver GPx Activity | 1.7-fold increase | [4] |

| Human lipoprotein(a) transgenic mice | 0.16 g/kg/day for 8 weeks | Erythrocyte GPx Activity | 3.5-fold increase | [4] |

| apoE-deficient mice | Not specified | Liver GPx Activity | Significantly higher (0.98 vs 0.44 U/mg protein) | [5] |

| apoE-deficient mice | Not specified | Erythrocyte GPx Activity | Significantly higher (8.60 vs 3.97 U/mg protein) | [5] |

| Rats with paradoxical sleep deprivation | Not specified | Serum Catalase (CAT) Activity | Significant increase | [11] |

| Rats with paradoxical sleep deprivation | Not specified | Serum Superoxide Dismutase (SOD) Activity | Significant increase | [11] |

| Rats with paradoxical sleep deprivation | Not specified | Serum Glutathione (GSH) Level | Significant increase | [11] |

| High-fructose high-fat diet-fed rats | 250 mg/kg orally for 8 weeks | Hepatocyte GSH Level | Elevated | [6] |

| High-fructose high-fat diet-fed rats | 250 mg/kg orally for 8 weeks | Hepatic SOD Activity | Increased | [6] |

| Scopolamine-induced amnesic mice | 25, 50, and 100 mg/kg | Brain Glutathione Level | Attenuated decrease | [8] |

| Scopolamine-induced amnesic mice | 25, 50, and 100 mg/kg | Brain Catalase Activity | Attenuated decrease | [8] |

Table 2: Protective Effects of this compound Against Oxidative Stress Markers

| Experimental Model | DRLC Dosage | Oxidative Stress Marker | Effect | Reference |

| Human lipoprotein(a) transgenic mice | 0.16 g/kg/day for 8 weeks | Liver TBARS | Significantly reduced | [4] |

| Human lipoprotein(a) transgenic mice | 0.16 g/kg/day for 8 weeks | Plasma TBARS | Significantly reduced | [4] |

| Human lipoprotein(a) transgenic mice | 0.16 g/kg/day for 8 weeks | Aortae TBARS | Significantly reduced | [4] |

| Human lipoprotein(a) transgenic mice | 0.16 g/kg/day for 8 weeks | Liver 8-isoprostanes | Significantly reduced | [4] |

| Human lipoprotein(a) transgenic mice | 0.16 g/kg/day for 8 weeks | Aortae 8-isoprostanes | Significantly reduced | [4] |

| Scopolamine-induced amnesic mice | 25, 50, and 100 mg/kg | Brain Malondialdehyde (MDA) | Attenuated increase | [8] |

| Copper sulfate-induced toxicity in mice | 10, 25, and 50 mg/kg for 28 days | Brain and Liver Malondialdehyde (MDA) | Reversed dysregulated levels | [12] |

| Copper sulfate-induced toxicity in mice | 10, 25, and 50 mg/kg for 28 days | Brain and Liver Nitrite | Reversed dysregulated levels | [12] |

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the evaluation of this compound's antioxidant effects. For specific buffer compositions and reagent concentrations, it is recommended to consult the original research articles.

Measurement of Glutathione (GSH and GSSG)

The ratio of reduced to oxidized glutathione is a primary indicator of cellular redox status.

Principle: The most common method is an enzymatic recycling assay using glutathione reductase.[1] Reduced glutathione (GSH) reacts with Ellman's reagent (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm. To measure total glutathione, GSSG is first reduced to GSH by glutathione reductase. For GSSG measurement, GSH is first masked with a scavenger like 1-methyl-2-vinylpyridinium triflate before the reduction and detection steps.[13]

General Protocol:

-

Sample Preparation: Tissues or cells are homogenized in a suitable buffer and deproteinized, often with a metaphosphoric acid or perchloric acid solution. The supernatant is collected after centrifugation.

-

Total Glutathione Measurement: The sample supernatant is mixed with a reaction mixture containing DTNB and glutathione reductase in a phosphate buffer. The reaction is initiated by adding NADPH.

-

GSSG Measurement: The sample supernatant is first incubated with a GSH scavenger (e.g., 2-vinylpyridine) to block free GSH. The subsequent steps are similar to the total glutathione measurement.

-

GSH Calculation: The concentration of GSH is calculated by subtracting the GSSG concentration from the total glutathione concentration.

-

Quantification: The rate of TNB formation is monitored at 412 nm and compared to a standard curve generated with known concentrations of GSH or GSSG.[1]

Luminescent-based assays are also available, which offer higher sensitivity.[13][14] These assays typically involve a glutathione S-transferase (GST)-mediated reaction where a luciferin derivative is converted to luciferin in the presence of GSH, and the resulting light output is measured.[14]

Measurement of Antioxidant Enzyme Activity

Superoxide Dismutase (SOD):

-

Principle: SOD activity is often measured indirectly by its ability to inhibit the reduction of a chromogen (e.g., nitroblue tetrazolium, NBT) by superoxide radicals generated by a xanthine-xanthine oxidase system.

-

Protocol: The sample is incubated with xanthine, xanthine oxidase, and NBT. The inhibition of NBT reduction is measured spectrophotometrically.

Catalase (CAT):

-

Principle: Catalase activity is determined by measuring the rate of decomposition of hydrogen peroxide (H₂O₂).

-

Protocol: The sample is incubated with a known concentration of H₂O₂. The decrease in absorbance at 240 nm, corresponding to the consumption of H₂O₂, is monitored over time.

Glutathione Peroxidase (GPx):

-

Principle: GPx activity is measured by a coupled reaction in which GPx catalyzes the oxidation of GSH by a peroxide (e.g., H₂O₂ or cumene hydroperoxide). The resulting GSSG is then reduced back to GSH by glutathione reductase, with the concomitant oxidation of NADPH to NADP+.

-

Protocol: The sample is incubated with GSH, glutathione reductase, NADPH, and a peroxide substrate. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.

Measurement of Lipid Peroxidation

Thiobarbituric Acid Reactive Substances (TBARS) / Malondialdehyde (MDA) Assay:

-

Principle: Malondialdehyde (MDA), a major product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex.

-

Protocol: The sample is mixed with a TBA solution in an acidic medium and heated. After cooling, the absorbance of the resulting pink chromogen is measured at approximately 532 nm.

Experimental Workflow Diagram

Caption: A typical experimental workflow for evaluating the antioxidant effects of this compound.

Logical Relationships and Therapeutic Potential

The evidence strongly indicates that this compound's primary role in cellular antioxidant defense is to enhance the endogenous synthesis of glutathione. This has significant implications for conditions associated with increased oxidative stress.

Logical Relationship Diagram

Caption: The logical cascade of this compound's action in mitigating oxidative stress.

Compared to other cysteine donors like N-acetylcysteine (NAC), DRLC has been suggested to be more effective at increasing GSH levels, potentially due to its slower and more sustained release of L-cysteine.[4][5] One study in mice found DRLC to be 300% more effective than NAC in a model of acetaminophen-induced toxicity.[15]

The ability of DRLC to bolster cellular antioxidant defenses makes it a promising therapeutic candidate for a wide range of conditions where oxidative stress is a contributing factor, including:

-

Neurodegenerative Diseases: Oxidative stress is implicated in the pathogenesis of diseases like Alzheimer's and Parkinson's.[1][8] DRLC has been shown to attenuate memory deficits and oxidative stress in animal models of amnesia.[8]

-

Cardiovascular Diseases: Oxidative stress contributes to the development of atherosclerosis.[5] Studies have shown that DRLC can reduce oxidized lipids and improve lipid profiles in animal models.[5]

-

Toxin- and Drug-Induced Damage: DRLC can protect against cellular damage caused by toxins and drugs that induce oxidative stress, such as acetaminophen, manganese, and copper.[12][15][16][17]

-

Metabolic Syndrome: DRLC has shown potential in preventing oxidative stress and features of cardiometabolic syndrome in diet-induced animal models.[18]

Conclusion and Future Directions

This compound is a potent and effective precursor for glutathione synthesis, playing a significant role in enhancing cellular antioxidant defenses. Its dual action of providing both L-cysteine for GSH production and D-ribose for ATP synthesis makes it a unique molecule with substantial therapeutic potential. The preclinical data summarized in this guide highlight its efficacy in various models of oxidative stress.

For drug development professionals, DRLC represents a promising candidate for further investigation. Future research should focus on:

-

Human Clinical Trials: While preclinical data are strong, well-controlled clinical trials are necessary to establish the efficacy and safety of DRLC in human populations for specific disease indications.

-

Pharmacokinetic and Pharmacodynamic Studies: Detailed studies in humans are needed to optimize dosing regimens and understand the metabolic fate of DRLC.

-

Comparative Efficacy Studies: Rigorous head-to-head comparisons with other antioxidants and cysteine donors, such as NAC, will help to define the clinical positioning of DRLC.

References

- 1. info.gbiosciences.com [info.gbiosciences.com]

- 2. ribosecysteine.com [ribosecysteine.com]

- 3. GSH/GSSG Assay | Oxford Biomedical Research [d6.oxfordbiomed.com]

- 4. researchgate.net [researchgate.net]

- 5. Ribose-cysteine protects against the development of atherosclerosis in apoE-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound enhances memory task, attenuates oxidative stress and acetyl-cholinesterase activity in scopolamine amnesic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Understanding D-Ribose and Mitochondrial Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. This compound reduces oxidative stress and inflammatory cytokines to mitigate liver damage, and memory decline induced by copper sulfate in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. GSH/GSSG-Glo™ Assay | Measure Ratio of GSH to GSSG | Promega [promega.com]

- 14. GSH-Glo™ Glutathione Assay [promega.jp]

- 15. magicalgsh.com [magicalgsh.com]

- 16. D-Ribose-LCysteine attenuates manganese-induced cognitive and motor deficit, oxidative damage, and reactive microglia activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. einstein.elsevierpure.com [einstein.elsevierpure.com]

- 18. This compound prevents oxidative stress and cardiometabolic syndrome in high fructose high fat diet fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

D-Ribose-L-Cysteine: A Deep Dive into its Impact on Oxidative Stress Markers

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the molecular mechanisms and therapeutic potential of D-ribose-L-cysteine (DRLC), a synthetic cysteine pro-drug, in mitigating oxidative stress. By facilitating the intracellular synthesis of glutathione (GSH), DRLC has demonstrated significant efficacy in modulating key biomarkers of oxidative damage across a range of preclinical models. This document provides a comprehensive overview of the quantitative effects of DRLC on oxidative stress markers, detailed experimental protocols from key studies, and visual representations of the associated signaling pathways and workflows.

Quantitative Effects of this compound on Oxidative Stress Markers

This compound has been shown to favorably alter the balance of pro-oxidants and antioxidants in various experimental models of oxidative stress. The following tables summarize the quantitative data from several key studies, demonstrating the consistent impact of DRLC on critical markers of oxidative stress.

Table 1: Effect of this compound on Malondialdehyde (MDA) and Other Markers of Lipid Peroxidation

| Experimental Model | Treatment | Tissue/Sample | Marker | Result | Reference |

| Unpredictable chronic mild stress (UCMS) in mice | DRLC (25, 50, 100 mg/kg, p.o.) for 21 days | Brain | MDA | Significant decrease compared to UCMS control group.[1] | |

| Polychlorinated biphenyl (PCB)-induced neurotoxicity in rats | DRLC (50 mg/kg, p.o.) for 15 days | Brain | MDA | Attenuated the PCB-induced increase in MDA levels.[2][3] | |

| Copper sulfate (CuSO4)-induced toxicity in mice | DRLC (10, 25, 50 mg/kg, p.o.) for 28 days | Liver and Brain | MDA | Reversed the CuSO4-induced increase in MDA levels.[4] | |

| Manganese (Mn)-induced neurotoxicity in rats | DRLC (200 mg/kg, p.o.) for 2 weeks | Brain | Lipid Peroxidation | Attenuated the Mn-induced increase in lipid peroxidation.[5][6] | |

| High-fructose high-fat diet-fed rats | DRLC (250 mg/kg, p.o.) for 8 weeks | Serum | MDA | Significant reduction in MDA levels with DRLC administration alone.[7] | |

| Human lipoprotein(a) transgenic mice | DRLC (4 mg/day, ~0.16 g/kg body weight) for 8 weeks | Liver, Plasma, Aortae | TBARS | Significantly reduced TBARS concentrations.[8][9] | |

| Human lipoprotein(a) transgenic mice | DRLC (4 mg/day, ~0.16 g/kg body weight) for 8 weeks | Liver, Aortae | 8-isoprostanes | Significantly reduced 8-isoprostane concentrations.[8][9] |

Table 2: Effect of this compound on Glutathione (GSH) and Related Enzymes

| Experimental Model | Treatment | Tissue/Sample | Marker | Result | Reference |

| Unpredictable chronic mild stress (UCMS) in mice | DRLC (25, 50, 100 mg/kg, p.o.) for 21 days | Brain | GSH | Attenuated the UCMS-induced decrease in GSH.[1] | |

| Polychlorinated biphenyl (PCB)-induced neurotoxicity in rats | DRLC (50 mg/kg, p.o.) for 15 days | Brain | GSH | Attenuated the PCB-induced reduction in GSH levels.[2][3] | |

| Copper sulfate (CuSO4)-induced toxicity in mice | DRLC (10, 25, 50 mg/kg, p.o.) for 28 days | Liver and Brain | GSH | Reversed the CuSO4-induced dysregulation of GSH levels.[4] | |

| Human lipoprotein(a) transgenic mice | DRLC (4 mg/day, ~0.16 g/kg body weight) for 8 weeks | Liver, Plasma | GSH | Increased GSH concentrations.[8][9] | |

| Human lipoprotein(a) transgenic mice | DRLC (4 mg/day, ~0.16 g/kg body weight) for 8 weeks | Liver, Erythrocytes | GPx Activity | Increased GPx activity (1.7-fold in liver, 3.5-fold in erythrocytes).[8][9] | |

| apoE-/- mice | DRLC (4-5 mg/day in drinking water) for 8 weeks | Liver, Plasma | GSH | Increased GSH content.[10] | |

| apoE-/- mice | DRLC (4-5 mg/day in drinking water) for 8 weeks | Liver, Erythrocytes | GPx Activity | Increased GPx activity.[10] | |

| Manganese (Mn)-induced neurotoxicity in rats | DRLC (200 mg/kg, p.o.) for 2 weeks | Brain | Glutathione Peroxidase | Attenuated the Mn-induced decrease in glutathione peroxidase.[5][6] | |

| High-fructose high-fat diet-fed rats | DRLC (250 mg/kg, p.o.) for 8 weeks | Serum, Liver | GPx | Mitigated the decrease in serum and hepatic GPx.[7] | |

| Ethanol-induced cerebellar dysfunction in juvenile mice | DRLC (100 mg/kg, p.o.) for 28 days | Cerebellum | Glutathione Peroxidase | Reversed the ethanol-induced modulation of GPx activity.[11][12] |

Table 3: Effect of this compound on Antioxidant Enzymes

| Experimental Model | Treatment | Tissue/Sample | Marker | Result | Reference |

| Unpredictable chronic mild stress (UCMS) in mice | DRLC (25, 50, 100 mg/kg, p.o.) for 21 days | Brain | SOD, Catalase | Attenuated the UCMS-induced decrease in SOD and catalase.[1][13] | |

| Polychlorinated biphenyl (PCB)-induced neurotoxicity in rats | DRLC (50 mg/kg, p.o.) for 15 days | Brain | SOD, Catalase | Attenuated the PCB-induced reduction in SOD and CAT levels.[2][3] | |

| High-fructose high-fat diet-fed rats | DRLC (250 mg/kg, p.o.) for 8 weeks | Serum, Liver | SOD | Mitigated the decrease in serum and hepatic SOD.[7] | |

| Ethanol-induced cerebellar dysfunction in juvenile mice | DRLC (100 mg/kg, p.o.) for 28 days | Cerebellum | Superoxide Dismutase | Reversed the ethanol-induced modulation of SOD activity.[11][12] | |

| Lead acetate-treated mice | DRLC (50, 100 mg/kg, p.o.) for 21 days | Kidneys | Catalase | Significantly improved catalase activity.[14] |

Experimental Protocols

This section outlines the methodologies for key experiments cited in the tables above, providing a framework for the replication and extension of these findings.

Animal Models and DRLC Administration

-

Rodent Models of Induced Oxidative Stress:

-

Unpredictable Chronic Mild Stress (UCMS) in Mice: Male Swiss mice are subjected to a variety of stressors (e.g., cage tilt, food and water deprivation, overnight illumination) for a period of 21 days to induce a state of chronic stress and associated oxidative damage. DRLC is administered orally (p.o.) at doses of 25, 50, and 100 mg/kg daily.[1]

-

Toxin-Induced Neurotoxicity:

-

Polychlorinated Biphenyl (PCB): Male Wistar rats are exposed to PCB (2 mg/kg) for 15 days, followed by oral administration of DRLC (50 mg/kg) for the subsequent 15 days.[2][3]

-

Manganese (Mn): Adult male Wistar rats are treated with Mn (25 mg/kg, intraperitoneally) for 2 weeks. DRLC is co-administered orally at a dose of 200 mg/kg.[5][6]

-

Copper Sulfate (CuSO4): Male Swiss mice are pretreated with CuSO4 (100 mg/kg, p.o.) 30 minutes before the administration of DRLC (10, 25, and 50 mg/kg, p.o.) daily for 28 days.[4]

-

-

Diet-Induced Metabolic Stress: Male Wistar rats are fed a high-fructose, high-fat diet for 8 weeks. DRLC is administered orally at a dose of 250 mg/kg during the study period.[7]

-

-

Genetically Modified Mouse Models:

-

Human lipoprotein(a) [Lp(a)] Transgenic Mice: These mice are treated with 4 mg/day of DRLC (approximately 0.16 g/kg body weight) for 8 weeks to investigate its effects on cardiovascular risk factors.[8][9]

-

apoE-/- Mice: 12-week-old apoE-/- mice are given 4-5 mg/day of DRLC in their drinking water for 8 weeks to study its impact on atherosclerosis.[10]

-

Measurement of Oxidative Stress Markers

-

Lipid Peroxidation Assays:

-

Malondialdehyde (MDA) Assay: The concentration of MDA, a secondary product of lipid peroxidation, is commonly measured using the thiobarbituric acid reactive substances (TBARS) assay. Briefly, tissue homogenates are mixed with a solution of thiobarbituric acid and heated. The resulting pink-colored product is measured spectrophotometrically at approximately 532 nm.

-

8-Isoprostane Assay: 8-isoprostanes, specific products of lipid peroxidation, are quantified using commercially available enzyme immunoassay (EIA) kits.[10]

-

-

Glutathione and Related Enzyme Assays:

-

Glutathione (GSH) Assay: Total GSH levels in tissue and plasma can be determined using liquid chromatography-mass spectrometry (LC-MS) for high sensitivity and specificity.[10] Alternatively, spectrophotometric methods based on the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) are also widely used.

-

Glutathione Peroxidase (GPx) Activity Assay: GPx activity is measured spectrophotometrically by monitoring the rate of NADPH oxidation at 340 nm in the presence of glutathione reductase, GSH, and a substrate such as cumene hydroperoxide.[10]

-

-

Antioxidant Enzyme Assays:

-

Superoxide Dismutase (SOD) Activity Assay: SOD activity is typically determined by its ability to inhibit the autoxidation of pyrogallol or the reduction of nitroblue tetrazolium (NBT) by superoxide radicals. The change in absorbance is measured spectrophotometrically.

-

Catalase (CAT) Activity Assay: CAT activity is assayed by measuring the rate of decomposition of hydrogen peroxide (H2O2) at 240 nm.

-

Signaling Pathways and Mechanistic Insights

This compound exerts its protective effects by not only boosting the primary antioxidant glutathione but also by modulating key signaling pathways involved in inflammation and apoptosis, which are intricately linked to oxidative stress.

Core Mechanism: Glutathione Synthesis

The fundamental mechanism of DRLC is its ability to efficiently deliver L-cysteine into cells, bypassing the rate-limiting step in glutathione synthesis. The ribose component of DRLC facilitates its transport into the cell.

Caption: DRLC enhances glutathione synthesis by delivering L-cysteine.

Modulation of Inflammatory and Apoptotic Pathways

In conditions of severe oxidative stress, DRLC has been shown to influence downstream signaling cascades that regulate inflammation and cell death.

Caption: DRLC mitigates inflammation and apoptosis under oxidative stress.

Experimental Workflow Overview

The following diagram illustrates a typical workflow for investigating the effects of this compound in a preclinical animal model of oxidative stress.

Caption: Preclinical workflow for evaluating DRLC's antioxidant effects.

References

- 1. This compound exhibits adaptogenic-like activity through inhibition of oxido-inflammatory responses and increased neuronal caspase-3 activity in mice exposed to unpredictable chronic mild stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound exhibits restorative neurobehavioral functions through modulation of neurochemical activities and inhibition oxido-inflammatory perturbations in rats exposed to polychlorinated biphenyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound reduces oxidative stress and inflammatory cytokines to mitigate liver damage, and memory decline induced by copper sulfate in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Attenuates manganese-induced Oxidative Stress, Neuromorphological Deficits, Bax/Bcl-2 Response and TNF-α/ERK Signalling in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Dietary Supplementation with this compound Prevents Hepatic Stress and Pro-Inflammatory Responses in Male Wistar Rats Fed a High-Fructose High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ribose-cysteine increases glutathione-based antioxidant status and reduces LDL in human lipoprotein(a) mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. This compound exhibits neuroprotective activity through inhibition of oxido-behavioral dysfunctions and modulated activities of neurotransmitters in the cerebellum of Juvenile mice exposed to ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Anti-inflammatory Properties of D-Ribose-L-Cysteine

Audience: Researchers, scientists, and drug development professionals.

Abstract: D-ribose-L-cysteine (DRLC), commercially known as RiboseCysteine, is a synthetic cysteine pro-drug designed to enhance the intracellular synthesis of glutathione (GSH), the body's primary endogenous antioxidant. Emerging preclinical evidence indicates that by boosting GSH levels, DRLC effectively mitigates oxidative stress, a key driver of inflammation. This technical guide consolidates the current understanding of DRLC's anti-inflammatory properties, detailing its mechanism of action, summarizing quantitative data from key animal studies, outlining experimental protocols, and visualizing the core signaling pathways involved.

Core Mechanism of Action: Glutathione Synthesis Enhancement

This compound is a unique molecule that combines D-ribose and L-cysteine. This structure facilitates the efficient delivery of L-cysteine into cells, bypassing the rate-limiting step in glutathione synthesis. Once inside the cell, DRLC is metabolized, releasing L-cysteine, which becomes available for the synthesis of GSH.[1][2] Glutathione plays a pivotal role in cellular homeostasis by neutralizing reactive oxygen species (ROS).[2] An overabundance of ROS can lead to oxidative stress, which activates pro-inflammatory signaling cascades. By replenishing intracellular GSH stores, DRLC reduces the oxidative burden and consequently dampens the inflammatory response.[1][2][3]

Preclinical Evidence and Quantitative Data

Multiple animal models have been employed to investigate the anti-inflammatory and antioxidant effects of DRLC in various pathological contexts, including metabolic syndrome, neuroinflammation, and toxin-induced organ damage.

Data Presentation: Effects on Inflammatory and Oxidative Stress Markers

The following tables summarize the quantitative outcomes from key studies, demonstrating DRLC's ability to modulate biomarkers of inflammation and oxidative stress.

Table 1: Effect of DRLC on Pro-Inflammatory Cytokines and Markers

| Model / Insult | Species | DRLC Dose | Marker | Result | Reference |

|---|---|---|---|---|---|

| High-Fructose High-Fat Diet | Wistar Rat | 250 mg/kg | TNF-α | ↓ Significant Reduction vs. Diet Group | [1] |

| High-Fructose High-Fat Diet | Wistar Rat | 250 mg/kg | C-reactive protein (CRP) | ↓ Significant Reduction vs. Diet Group | [1] |

| Copper Sulfate (CuSO₄) | Swiss Mouse | 10, 25, 50 mg/kg | TNF-α | ↓ Dose-dependent Reduction | [4] |

| Copper Sulfate (CuSO₄) | Swiss Mouse | 10, 25, 50 mg/kg | Interleukin-6 (IL-6) | ↓ Dose-dependent Reduction | [4] |

| Lipopolysaccharide (LPS) | Swiss Mouse | 25, 50, 100 mg/kg | TNF-α | ↓ Significant Reduction vs. LPS Group | [3] |

| Lipopolysaccharide (LPS) | Swiss Mouse | 25, 50, 100 mg/kg | Interleukin-6 (IL-6) | ↓ Significant Reduction vs. LPS Group | [5] |

| Polychlorinated Biphenyl (PCB) | Rat | 50 mg/kg | TNF-α | ↓ Significant Reduction vs. PCB Group | [6] |

| Manganese (Mn) | Wistar Rat | 200 mg/kg | TNF-α | ↓ Attenuated Mn-induced increase |[7][8] |

Table 2: Effect of DRLC on Oxidative Stress Markers

| Model / Insult | Species | DRLC Dose | Marker | Result | Reference |

|---|---|---|---|---|---|

| High-Fructose High-Fat Diet | Wistar Rat | 250 mg/kg | Glutathione (GSH) | ↑ Significant Increase in liver | [1] |

| High-Fructose High-Fat Diet | Wistar Rat | 250 mg/kg | Superoxide Dismutase (SOD) | ↑ Mitigated diet-induced decrease | [1] |

| High-Fructose High-Fat Diet | Wistar Rat | 250 mg/kg | Malondialdehyde (MDA) | ↓ Significant Reduction (DRLC alone) | [1] |

| Copper Sulfate (CuSO₄) | Swiss Mouse | 10, 25, 50 mg/kg | Glutathione (GSH) | ↑ Reversed CuSO₄-induced depletion | [4] |

| Copper Sulfate (CuSO₄) | Swiss Mouse | 10, 25, 50 mg/kg | Malondialdehyde (MDA) | ↓ Reversed CuSO₄-induced increase | [4] |

| Lipopolysaccharide (LPS) | Swiss Mouse | 25, 50, 100 mg/kg | Glutathione (GSH) | ↑ Significantly increased vs. LPS group | [3] |

| Lipopolysaccharide (LPS) | Swiss Mouse | 25, 50, 100 mg/kg | Malondialdehyde (MDA) | ↓ Significantly reduced vs. LPS group | [3] |

| Polychlorinated Biphenyl (PCB) | Rat | 50 mg/kg | Glutathione (GSH) | ↑ Attenuated PCB-induced reduction | [6] |

| Polychlorinated Biphenyl (PCB) | Rat | 50 mg/kg | Malondialdehyde (MDA) | ↓ Attenuated PCB-induced increase | [6] |

| Lead Acetate | Swiss Mouse | 50, 100 mg/kg | Glutathione (GSH) | ↑ Significantly improved antioxidant defense | [9] |

| Lead Acetate | Swiss Mouse | 50, 100 mg/kg | Malondialdehyde (MDA) | ↓ Significantly reduced vs. lead group |[9] |

Experimental Protocols & Methodologies

The consistent findings across studies are underpinned by robust experimental designs. Below are detailed methodologies for key cited experiments.

LPS-Induced Neuroinflammation Model

This model is used to study acute neuroinflammatory processes and their modulation by therapeutic agents.

-

Objective: To evaluate the effect of DRLC on memory deficits, oxidative stress, and pro-inflammatory cytokine release induced by lipopolysaccharide (LPS) in mice.[3]

-

Animals: Male Swiss mice.[3]

-

Grouping and Treatment:

-

Group 1: Vehicle (Saline).

-

Group 2: LPS (0.25 mg/kg, intraperitoneal injection).

-

Group 3-5: DRLC (25, 50, and 100 mg/kg, oral gavage) administered 30 minutes prior to LPS injection.

-

Group 6: Donepezil (1 mg/kg, positive control) administered 30 minutes prior to LPS injection.

-

Treatments were administered daily for 7 days.[3]

-

-

Biochemical Analysis: Following the treatment period, brain regions (prefrontal cortex and hippocampus) were isolated to measure:

-

Statistical Analysis: Data were analyzed using one-way ANOVA followed by a post-hoc test (e.g., Bonferroni).[10]

Diet-Induced Metabolic Inflammation Model

This model simulates the chronic low-grade inflammation associated with metabolic syndrome.

-

Objective: To investigate the effect of DRLC on hepatic stress and pro-inflammatory responses in rats fed a high-fructose, high-fat (HFHF) diet.[1]

-

Animals: Male Wistar rats.[1]

-

Grouping and Treatment:

-

Group 1: Control (Standard diet).

-

Group 2: HFHF diet.

-

Group 3: HFHF diet + DRLC (250 mg/kg, oral gavage).

-

Group 4: DRLC (250 mg/kg, oral gavage) only.

-

The study duration was 8 weeks.[1]

-

-

Biochemical Analysis: Serum and hepatic tissue were collected for analysis.

-

Statistical Analysis: Data were expressed as Mean ± SEM and analyzed using appropriate statistical tests to compare the groups.[1]

Modulation of Inflammatory Signaling Pathways

DRLC's anti-inflammatory effects are mediated through the modulation of key intracellular signaling pathways, primarily by reducing the oxidative stress that often triggers them.

Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκB. Inflammatory stimuli, often mediated by ROS, lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including TNF-α and IL-6. Studies show that DRLC significantly decreases the expression of NF-κB in the brains of LPS-treated mice.[3][10][11] This effect is likely indirect; by increasing GSH and reducing ROS, DRLC prevents the initial activation signal for IκB degradation, thus keeping the NF-κB pathway quiescent.[6]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound attenuates lipopolysaccharide-induced memory deficits through inhibition of oxidative stress, release of proinflammatory cytokines, and nuclear factor-kappa B expression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound reduces oxidative stress and inflammatory cytokines to mitigate liver damage, and memory decline induced by copper sulfate in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound exhibits adaptogenic-like activity through inhibition of oxido-inflammatory responses and increased neuronal caspase-3 activity in mice exposed to unpredictable chronic mild stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound exhibits restorative neurobehavioral functions through modulation of neurochemical activities and inhibition oxido-inflammatory perturbations in rats exposed to polychlorinated biphenyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound Attenuates manganese-induced Oxidative Stress, Neuromorphological Deficits, Bax/Bcl-2 Response and TNF-α/ERK Signalling in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

D-Ribose-L-Cysteine: A Dual-Action Modulator of Mitochondrial Function

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Mitochondrial dysfunction is a cornerstone of numerous pathologies, ranging from neurodegenerative diseases to cardiovascular disorders and metabolic syndromes. The intricate machinery of cellular energy production and redox homeostasis, housed within the mitochondria, presents a critical target for therapeutic intervention. D-ribose-L-cysteine, a novel compound, has emerged as a promising agent in this domain. This technical guide provides a comprehensive overview of the impact of this compound on mitochondrial function, consolidating available quantitative data, detailing experimental methodologies for its assessment, and illustrating the key molecular pathways and experimental workflows.

This compound exerts its influence through a unique dual mechanism. It serves as a precursor for both D-ribose and L-cysteine, directly addressing two fundamental aspects of mitochondrial health: bioenergetics and antioxidant defense. The D-ribose moiety contributes to the replenishment of adenosine triphosphate (ATP), the primary cellular energy currency, while the L-cysteine component is a rate-limiting substrate for the synthesis of glutathione (GSH), the most abundant endogenous antioxidant. This guide will delve into the intricacies of these mechanisms, presenting the scientific evidence that underscores the potential of this compound as a modulator of mitochondrial function and a candidate for further investigation in drug development.

Mechanism of Action: A Two-Pronged Approach to Mitochondrial Support

The therapeutic potential of this compound lies in its ability to simultaneously bolster cellular energy production and combat oxidative stress, both of which are critical for maintaining mitochondrial integrity and function.

Enhancement of Bioenergetics via D-Ribose Donation

Mitochondria are the primary sites of ATP synthesis through oxidative phosphorylation. Various pathological conditions can lead to a depletion of the adenine nucleotide pool, impairing the cell's energy-dependent processes. D-ribose, a five-carbon sugar, is a fundamental building block of ATP. The administration of D-ribose can bypass the rate-limiting steps of the pentose phosphate pathway, accelerating the synthesis of phosphoribosyl pyrophosphate (PRPP), a key intermediate in the de novo and salvage pathways of purine nucleotide synthesis. This leads to a more rapid replenishment of ATP levels, particularly in tissues with high energy demands that are under metabolic stress.

Fortification of Antioxidant Defenses through L-Cysteine Delivery

Mitochondrial respiration is intrinsically linked to the production of reactive oxygen species (ROS). While ROS play a role in cellular signaling at physiological levels, their overproduction leads to oxidative stress, causing damage to mitochondrial DNA, proteins, and lipids, ultimately compromising mitochondrial function. Glutathione (GSH) is a tripeptide that acts as a major cellular antioxidant, neutralizing ROS and participating in detoxification reactions. The synthesis of GSH is dependent on the availability of its constituent amino acids, with L-cysteine being the rate-limiting precursor. This compound provides a bioavailable source of L-cysteine, thereby promoting GSH synthesis and enhancing the cell's capacity to counteract oxidative stress.[1][2][3]

Below is a diagram illustrating the dual mechanism of action of this compound.

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative findings from preclinical studies investigating the impact of this compound on key markers of mitochondrial function and oxidative stress.

Table 1: Effects on Antioxidant Status

| Parameter | Model | Treatment | Result | Reference |

| Glutathione (GSH) | Human lipoprotein(a) transgenic mice | 4 mg/day this compound for 8 weeks | Increased GSH concentrations in the liver and plasma (P < 0.05). | [1] |

| Male Wistar rats on high-fructose high-fat diet | 250 mg/kg this compound for 8 weeks | Significant increase in hepatic GSH (p < 0.05). | [4][5] | |

| Mice exposed to unpredictable chronic mild stress | This compound | Significant increase in brain GSH levels (p < 0.05). | [6] | |

| Glutathione Peroxidase (GPx) | Human lipoprotein(a) transgenic mice | 4 mg/day this compound for 8 weeks | 1.7-fold increase in liver GPx activity (P < 0.01) and 3.5-fold increase in erythrocyte GPx activity (P < 0.05). | [1][2][3][7] |

| Male Wistar rats on high-fructose high-fat diet | 250 mg/kg this compound for 8 weeks | Significantly increased serum and hepatic GPx activity. | [4][5] | |

| Superoxide Dismutase (SOD) | Male Wistar rats on high-fructose high-fat diet | 250 mg/kg this compound for 8 weeks | Significantly increased serum and hepatic SOD activity. | [5] |

| Mice exposed to unpredictable chronic mild stress | This compound | Significant increase in brain SOD activity (p < 0.05). | [6] | |

| Malondialdehyde (MDA) | Mice with copper sulfate-induced memory decline | 10, 25, and 50 mg/kg this compound for 28 days | Reversed the dysregulated levels of MDA in the liver and brain. | [8] |

| Mice exposed to unpredictable chronic mild stress | This compound | Reduced brain concentration of MDA (p < 0.05). | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the impact of this compound on mitochondrial function.

Measurement of Cellular ATP Levels using Luciferase-Based Assay

This protocol is adapted from established methods for quantifying ATP in biological samples.[9][10][11][12]

Principle: The assay is based on the ATP-dependent oxidation of luciferin by the enzyme luciferase, which produces light. The amount of light emitted is directly proportional to the ATP concentration.

Materials:

-

Cells or tissue homogenates treated with this compound or vehicle control.

-

ATP Assay Buffer.

-

D-Luciferin.

-

Firefly Luciferase.

-

Luminometer.

-

96-well opaque plates.

Procedure:

-

Sample Preparation:

-

For cultured cells, lyse the cells to release intracellular ATP.

-

For tissue samples, homogenize the tissue in an appropriate buffer on ice.

-

-

ATP Detection Cocktail Preparation:

-

Thaw ATP Assay Buffer, D-Luciferin, and Firefly Luciferase.

-

Prepare the ATP detection cocktail by mixing the components according to the manufacturer's instructions immediately before use.

-

-

Assay:

-

Add the cell lysate or tissue homogenate to the wells of a 96-well opaque plate.

-

Add the ATP detection cocktail to each well.

-

Immediately measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of ATP.

-

Calculate the ATP concentration in the samples by comparing their luminescence values to the standard curve.

-

Assessment of Mitochondrial Membrane Potential using JC-1 Assay

This protocol is based on the use of the JC-1 cationic dye to measure mitochondrial membrane potential (ΔΨm).[13][14][15][16][17]

Principle: JC-1 is a lipophilic, cationic dye that accumulates in the mitochondria in a potential-dependent manner. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence is used as an indicator of mitochondrial membrane potential.

Materials:

-

Cultured cells treated with this compound or vehicle control.

-

JC-1 dye solution.

-

Fluorescence microscope or flow cytometer.

-

Phosphate-buffered saline (PBS).

Procedure:

-

Cell Staining:

-

Culture cells to the desired confluency.

-

Treat cells with this compound or vehicle control for the desired time.

-

Remove the culture medium and wash the cells with PBS.

-

Incubate the cells with JC-1 staining solution in the dark.

-

-

Imaging or Flow Cytometry:

-

Fluorescence Microscopy: Observe the cells under a fluorescence microscope using appropriate filters for red and green fluorescence.

-

Flow Cytometry: Harvest the cells and analyze them using a flow cytometer to quantify the red and green fluorescence intensity.

-

-

Data Analysis:

-

Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates a depolarization of the mitochondrial membrane.

-

Measurement of Mitochondrial Oxygen Consumption Rate (OCR)

This protocol describes the use of an extracellular flux analyzer (e.g., Seahorse XF Analyzer) to measure mitochondrial respiration.[18][19][20][21][22]

Principle: The instrument measures the rate at which cells consume oxygen in real-time. By sequentially injecting pharmacological agents that target different components of the electron transport chain, various parameters of mitochondrial respiration can be determined, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Materials:

-

Cultured cells treated with this compound or vehicle control.

-

Seahorse XF Analyzer and consumables (cell culture plates, sensor cartridges).

-

Assay medium.

-

Mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A).

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF cell culture plate and allow them to adhere.

-

Treatment: Treat cells with this compound or vehicle control.

-

Assay Preparation:

-

Hydrate the sensor cartridge.

-

Replace the culture medium with the assay medium and incubate the cells in a non-CO2 incubator.

-

Load the mitochondrial inhibitors into the injection ports of the sensor cartridge.

-

-

Measurement:

-

Place the cell culture plate in the Seahorse XF Analyzer and initiate the assay.

-

The instrument will measure the basal OCR and then sequentially inject the inhibitors and measure the OCR after each injection.

-

-

Data Analysis:

-

The software will calculate the various parameters of mitochondrial respiration based on the changes in OCR.

-

Assessment of Mitochondrial Morphology by Transmission Electron Microscopy (TEM)

This protocol outlines the general steps for preparing biological samples for TEM to visualize mitochondrial ultrastructure.[23][24][25][26][27]

Principle: TEM uses a beam of electrons to create a high-resolution, two-dimensional image of a thin specimen, allowing for the detailed visualization of subcellular organelles like mitochondria.

Materials:

-

Tissue or cell samples treated with this compound or vehicle control.

-

Fixatives (e.g., glutaraldehyde, osmium tetroxide).

-

Dehydrating agents (e.g., ethanol series).

-

Embedding resin (e.g., epoxy resin).

-

Ultramicrotome.

-

TEM grids.

-

Staining solutions (e.g., uranyl acetate, lead citrate).

-

Transmission Electron Microscope.

Procedure:

-

Fixation: Fix the samples in glutaraldehyde followed by post-fixation in osmium tetroxide.

-

Dehydration: Dehydrate the samples through a graded series of ethanol concentrations.

-

Embedding: Infiltrate the samples with embedding resin and polymerize it.

-

Sectioning: Cut ultrathin sections of the embedded samples using an ultramicrotome.

-

Staining: Mount the sections on TEM grids and stain them with uranyl acetate and lead citrate.

-

Imaging: Examine the sections under a transmission electron microscope and capture images of mitochondria.

-

Analysis: Analyze the images to assess mitochondrial morphology, including size, shape, cristae structure, and signs of damage.

Signaling Pathways and Logical Relationships

The interplay between this compound's components and mitochondrial function involves key cellular signaling pathways. The diagram below illustrates the logical relationship between this compound administration and the downstream effects on mitochondrial health.

Conclusion and Future Directions

This compound presents a compelling, dual-action strategy for supporting mitochondrial function. By providing the essential precursors for both ATP and glutathione synthesis, it addresses the critical pillars of cellular energy metabolism and antioxidant defense. The preclinical data summarized in this guide provide a strong rationale for its further investigation.

Future research should focus on elucidating the precise quantitative impact of this compound on mitochondrial bioenergetics, including direct measurements of ATP production and mitochondrial membrane potential in various cell and animal models of disease. Furthermore, well-controlled clinical trials are warranted to translate these promising preclinical findings into therapeutic applications for a range of conditions underpinned by mitochondrial dysfunction. The detailed experimental protocols provided herein offer a standardized framework for conducting such investigations, paving the way for a deeper understanding of this compound's role in mitochondrial medicine.

References

- 1. Ribose-cysteine increases glutathione-based antioxidant status and reduces LDL in human lipoprotein(a) mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Dietary Supplementation with this compound Prevents Hepatic Stress and Pro-Inflammatory Responses in Male Wistar Rats Fed a High-Fructose High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Ribose-cysteine protects against the development of atherosclerosis in apoE-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound reduces oxidative stress and inflammatory cytokines to mitigate liver damage, and memory decline induced by copper sulfate in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Use of luciferase probes to measure ATP in living cells and animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. goldbio.com [goldbio.com]

- 12. Luciferase assay for total ATP release [bio-protocol.org]

- 13. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]